chemical structure and properties of 6-Ethylquinoline-2,3-dicarboxylic acid
chemical structure and properties of 6-Ethylquinoline-2,3-dicarboxylic acid
An In-depth Technical Guide to 6-Ethylquinoline-2,3-dicarboxylic acid: Synthesis, Properties, and Potential Applications
Introduction
6-Ethylquinoline-2,3-dicarboxylic acid is a substituted heterocyclic compound belonging to the quinoline carboxylic acid class. The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds and functional materials.[1] Dicarboxylic acids, in general, are organic compounds characterized by the presence of two carboxyl groups, which can be aliphatic or aromatic in nature.[2] The presence of both the quinoline core and the dicarboxylic acid functionality suggests that 6-Ethylquinoline-2,3-dicarboxylic acid could serve as a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route based on established methodologies, its expected physicochemical and spectroscopic properties, and a discussion of its potential applications for researchers in drug development and related scientific fields.
Chemical Structure and Core Properties
The fundamental structure of 6-Ethylquinoline-2,3-dicarboxylic acid, as defined by its molecular formula C13H11NO4, consists of a quinoline ring system with an ethyl group at the 6-position and two carboxylic acid groups at the 2- and 3-positions.[3]
Molecular Diagram
Caption: Chemical structure of 6-Ethylquinoline-2,3-dicarboxylic acid.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 92513-46-7 | [3] |
| Molecular Formula | C13H11NO4 | [3] |
| Molecular Weight | 245.23 g/mol | [3] |
| IUPAC Name | 6-ethylquinoline-2,3-dicarboxylic acid | |
| SMILES | O=C(C1=NC2=CC=C(CC)C=C2C=C1C(O)=O)O | [3] |
Synthesis and Mechanistic Insights
A plausible route starts from 4-ethylaniline, which serves as the precursor for the ethyl-substituted benzene ring of the quinoline system. This method generally involves the reaction of a β-anilino-α,β-unsaturated ester with an immonium salt (a Vilsmeier reagent), followed by hydrolysis of the resulting diester.[4]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 6-Ethylquinoline-2,3-dicarboxylic acid.
Experimental Protocol (Hypothetical)
This protocol is adapted from general procedures for the synthesis of quinoline-2,3-dicarboxylates.[4]
Step 1: Synthesis of Diethyl 2-((4-ethylphenyl)amino)fumarate
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To a solution of diethyl oxalacetate in toluene, add an equimolar amount of 4-ethylaniline and a catalytic amount of acetic acid.
-
Reflux the mixture for 1-2 hours, collecting the water formed in a Dean-Stark trap.
-
After cooling, wash the reaction mixture with water and dilute hydrochloric acid.
-
Evaporate the solvent under reduced pressure to obtain the crude diethyl 2-((4-ethylphenyl)amino)fumarate.
Causality: The acid catalyst protonates the carbonyl group of the oxalacetate, making it more electrophilic for the nucleophilic attack by the aniline nitrogen. The subsequent dehydration drives the reaction to completion.
Step 2: Cyclization to form 6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3) dropwise to a solution of dimethylformamide (DMF) in toluene at 20-30°C.
-
Stir the mixture for 1 hour.
-
Add a solution of the diethyl 2-((4-ethylphenyl)amino)fumarate from Step 1 in toluene dropwise to the Vilsmeier reagent.
-
Reflux the resulting solution for 2-3 hours.
-
Cool the reaction and pour it into water to quench. Neutralize with an aqueous base (e.g., Na2CO3) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester.[6][7]
Causality: The Vilsmeier reagent acts as an electrophile, attacking the electron-rich aromatic ring of the anilinofumarate, leading to intramolecular cyclization and subsequent aromatization to form the quinoline ring system.
Step 3: Hydrolysis to 6-Ethylquinoline-2,3-dicarboxylic acid
-
Reflux the diethyl ester from Step 2 with an excess of aqueous sodium hydroxide (e.g., 15% NaOH) for 8-10 hours.[4]
-
Cool the reaction mixture and separate the aqueous phase.
-
Slowly add a strong acid (e.g., concentrated H2SO4 or HCl) to the aqueous phase with cooling until the pH is acidic, causing the dicarboxylic acid to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 6-Ethylquinoline-2,3-dicarboxylic acid.
Causality: The strong base saponifies the two ester groups to their corresponding carboxylate salts. Subsequent acidification protonates the carboxylates, leading to the precipitation of the less soluble dicarboxylic acid.
Spectroscopic and Analytical Profile
The structural elucidation of 6-Ethylquinoline-2,3-dicarboxylic acid would rely on standard spectroscopic techniques. While specific data is not available in the search results, a hypothetical profile can be predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline ring (complex multiplets), a quartet and a triplet for the ethyl group, and a broad singlet for the two carboxylic acid protons. |
| ¹³C NMR | Resonances for the two carboxylic acid carbons, multiple signals in the aromatic region for the quinoline ring carbons, and signals for the ethyl group carbons. |
| FT-IR | A broad O-H stretch from the carboxylic acids, C=O stretching vibrations, C=C and C=N stretching from the aromatic ring, and C-H stretching from the ethyl group and aromatic ring. |
| Mass Spec (ESI) | A molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of 245.23. |
Potential Applications in Drug Development and Research
The quinoline core is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] Quinoline-2,3-dicarboxylic acids, in particular, are known intermediates in the synthesis of various bioactive molecules, including herbicides.[4][5]
Potential Therapeutic and Research Areas
Caption: Potential research applications for 6-Ethylquinoline-2,3-dicarboxylic acid.
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Herbicidal Agents : Quinoline-2,3-dicarboxylic acids are key intermediates in the preparation of imidazolinone herbicides.[4][5] The title compound could be used to synthesize novel herbicides with potentially different selectivity or potency profiles due to the 6-ethyl substitution.
-
Anticancer Research : Various quinoline carboxylic acid derivatives have demonstrated anticancer properties.[1][8] For instance, they can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the synthesis of pyrimidines required for DNA and RNA synthesis in rapidly proliferating cancer cells.[1] The dicarboxylic acid moiety offers two points for chemical modification to explore structure-activity relationships.
-
Antimicrobial Agents : The quinoline scaffold is the basis for quinolone antibiotics, which target bacterial DNA gyrase.[1] While the substitution pattern is different, 6-Ethylquinoline-2,3-dicarboxylic acid could serve as a starting point for the synthesis of new antibacterial or antifungal compounds.[9]
-
Anti-inflammatory and Antioxidant Research : Some studies have evaluated quinoline-related carboxylic acids for their anti-inflammatory and antioxidant properties, suggesting another avenue for pharmacological investigation.[8]
Conclusion
6-Ethylquinoline-2,3-dicarboxylic acid is a molecule with significant untapped potential. While specific experimental data on its properties and synthesis are not widely published, its chemical structure allows for the rational design of a synthetic route based on established chemical principles. The known biological activities of the broader quinoline carboxylic acid class strongly suggest that this compound could be a valuable intermediate for the development of new herbicides and a promising scaffold for the discovery of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.
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